Steganacin

描述

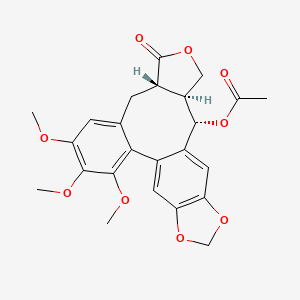

Structure

2D Structure

3D Structure

属性

分子式 |

C24H24O9 |

|---|---|

分子量 |

456.4 g/mol |

IUPAC 名称 |

[(9S,13S,14S)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m0/s1 |

InChI 键 |

XJTXBUKLGQCZHC-GCKMJXCFSA-N |

SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC |

手性 SMILES |

CC(=O)O[C@H]1[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC |

规范 SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC |

同义词 |

steganacin |

产品来源 |

United States |

Synthetic Methodologies and Strategies

Early Approaches to Total Synthesis of Steganacin

Initial efforts in the total synthesis of this compound focused on constructing the racemic form of the molecule. These early strategies were pivotal in establishing the foundational chemical pathways to the dibenzocyclooctadiene skeleton and the subsequent elaboration to this compound.

Racemic Total Synthesis

The first total synthesis of (±)-steganacin was a landmark achievement that validated the proposed structure and provided a basis for further synthetic exploration. A key strategy in these early syntheses involved the utilization of diethyl malonate as a central building block to which the two aromatic rings were attached. This was followed by the formation of the crucial eight-membered ring through non-phenolic oxidative coupling. The final stages of the synthesis involved the introduction of functionality at the C-5 position and the stereoselective formation of the trans-fused lactone ring.

One of the pioneering racemic syntheses of (±)-steganone, a precursor to (±)-steganacin, was achieved in a stereoselective manner starting from piperonal. A notable transformation in this route was the oxidation of a cinnamate (B1238496) derivative using thallium(III) trifluoroacetate (B77799) in trifluoroacetic acid to form the biaryl bond. Subsequent reduction and a Simmons-Smith reaction were employed to construct a cyclopropylcarbinol intermediate, which then underwent further transformations to yield (±)-steganone. This racemic synthesis provided the groundwork for the development of asymmetric approaches to the natural product.

Stereoconvergent Biaryl Coupling Reactions

The construction of the biaryl linkage is a critical step in the synthesis of this compound. Stereoconvergent biaryl coupling reactions have emerged as a powerful tool to control the axial chirality of the dibenzocyclooctadiene system. These methods aim to convert a mixture of atropisomeric precursors into a single desired atropisomer.

An example of a stereoconvergent approach involves the intramolecular biaryl coupling of carefully designed precursors. The steric and electronic properties of the starting materials play a crucial role in the efficiency and stereochemical outcome of these reactions. For instance, the intramolecular coupling of certain benzyl (B1604629) benzoates was found to be challenging, while phenyl benzoates provided the desired biaryl lactones in good yields. These findings highlight the importance of substrate design in achieving successful stereoconvergent biaryl coupling.

Non-Phenolic Oxidative Coupling Methodologies

A significant advancement in the synthesis of the this compound framework was the development of non-phenolic oxidative coupling methods. This strategy avoids the potential side reactions and regioselectivity issues associated with phenolic oxidative coupling. The key principle is the formation of the eight-membered ring from a precursor that lacks phenolic hydroxyl groups.

A successful application of this methodology involved the use of vanadium oxyfluoride (VOF₃) to effect the intramolecular biaryl coupling of a non-phenolic diarylbutane precursor. This reaction proceeded in good yield to form the dibenzocyclooctadiene core. This approach demonstrated that the eight-membered ring could be efficiently constructed without relying on the inherent reactivity of phenols, thus offering a more controlled and versatile synthetic route to the this compound skeleton.

Asymmetric Synthesis of this compound and its Analogues

The biological activity of this compound is highly dependent on its absolute stereochemistry. Therefore, the development of asymmetric synthetic routes to produce enantiomerically pure this compound and its analogues has been a major focus of research. These strategies can be broadly categorized into chiral pool approaches and catalytic asymmetric methodologies.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce the desired chirality into the target molecule. This strategy leverages the existing stereocenters of the starting material to control the stereochemistry of the final product.

One of the first asymmetric total syntheses of (+)-steganacin employed a chiral γ-lactone as a key synthon. This approach not only provided access to the enantiomerically pure natural product but also unequivocally established the absolute stereochemistry of natural (−)-steganacin. In another notable example, the asymmetric total synthesis of (-)-steganone was achieved starting from L-glutamic acid, a naturally occurring amino acid. This synthesis established the absolute configuration of the natural product, which was found to be the opposite of what had been previously assigned.

Catalytic Asymmetric Methodologies

Catalytic asymmetric methodologies offer a more efficient and versatile approach to the synthesis of chiral molecules. These methods employ a small amount of a chiral catalyst to induce enantioselectivity in a chemical transformation, thus avoiding the need for stoichiometric amounts of chiral reagents or auxiliaries.

Several catalytic asymmetric strategies have been successfully applied to the synthesis of this compound and its analogues. One approach involves the use of a chiral aromatic oxazoline (B21484) as an auxiliary to mediate the formation of an axially chiral biphenyl (B1667301) precursor. This method allows for the controlled construction of the atropisomeric biaryl core.

Another powerful catalytic asymmetric method is the asymmetric allylation reaction. The use of a chiral phosphoric acid catalyst, such as 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (TRIP), has enabled the concise construction of the lignan (B3055560) scaffold from simple aldehydes and allylic bromides with excellent control over the two newly formed stereocenters. This methodology has been applied to the synthesis of various biologically active lignans (B1203133), including members of the dibenzocyclooctadiene class to which this compound belongs.

| Synthetic Strategy | Key Features | Example Starting Materials/Reagents |

| Racemic Total Synthesis | - Establishes foundational routes to the core structure. - Utilizes achiral starting materials. | Piperonal, Diethyl malonate |

| Stereoconvergent Biaryl Coupling | - Controls axial chirality of the biaryl system. - Converts atropisomeric mixtures to a single isomer. | Phenyl benzoates |

| Non-Phenolic Oxidative Coupling | - Avoids side reactions of phenolic coupling. - Employs non-phenolic precursors for ring formation. | Vanadium oxyfluoride (VOF₃) |

| Chiral Pool Approaches | - Utilizes enantiomerically pure natural products. - Transfers chirality from starting material to product. | Chiral γ-lactones, L-glutamic acid |

| Catalytic Asymmetric Methodologies | - Employs chiral catalysts for enantioselectivity. - Highly efficient and versatile. | Chiral oxazolines, TRIP catalyst |

Advanced Synthetic Techniques for this compound and Derivatives

The synthesis of this compound and its analogues, complex undertakings due to the strained eight-membered biphenyl ring system, has been significantly advanced by modern synthetic methodologies. These techniques offer improved efficiency, yield, and control over stereochemistry, overcoming some of the hurdles associated with classical synthetic routes.

Microwave-Enhanced Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating key steps in the construction of this compound analogues. acs.orgacs.org Researchers have successfully developed highly efficient protocols for synthesizing 7-aza analogues of (−)-steganacin and (−)-steganone, where a nitrogen atom replaces a carbon in the eight-membered ring. acs.orgnih.gov This approach leverages focused microwave irradiation to promote crucial reactions that form the strained medium-sized ring system. acs.orgnih.gov

Two key reactions have shown significant benefits from microwave enhancement:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is fundamental for constructing the biaryl bond, which forms the backbone of the this compound scaffold. Microwave irradiation dramatically reduces reaction times and can improve yields for this critical step. acs.orgnih.gov

Huisgen 1,3-Dipolar Cycloaddition: In the synthesis of specific aza-analogues containing a 1,2,3-triazole ring, this "click chemistry" reaction is used to close the medium-sized ring. The application of microwave energy has been found to be highly beneficial in promoting this cycloaddition. acs.orgnih.govfigshare.com

The development of these microwave-enhanced protocols provides a rapid and effective pathway to novel aza-analogues of (−)-Steganacin, facilitating further investigation into their biological activities. acs.orgnih.gov

Table 1: Key Microwave-Enhanced Reactions in the Synthesis of this compound Aza-Analogues

| Reaction Type | Purpose | Advantage of Microwave Irradiation |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of the biaryl bond | Promotes the reaction, leading to efficient coupling acs.org |

| Huisgen 1,3-Dipolar Cycloaddition | Formation of the 1,2,3-triazole ring and closure of the medium-sized ring | Highly beneficial in generating the strained ring system acs.orgnih.gov |

| A3-Coupling (Aldehyde-Alkyne-Amine) | Part of the sequence to effect final ring closure in certain analogues | Promoted by focused microwave irradiation nih.gov |

Atom Transfer Radical Cyclization in Related Synthetic Studies

Atom Transfer Radical Cyclization (ATRC) represents another advanced strategy employed in synthetic approaches toward the this compound core. One proposed total synthesis of (±)-steganacin utilizes a copper-catalyzed ATRC reaction as a key step to construct a crucial lactone intermediate. manchester.ac.uk

In this synthetic pathway, the ATRC reaction is used for the cyclization of an (E)-6-(benzo[d] acs.orgacs.orgdioxol-5-yl)allyl-1,1,1-trichloroacetate precursor, which can be prepared from commercially available piperonal. manchester.ac.uk The copper catalyst facilitates the cyclization to afford a (R)-4-{(R)-benzo[d] acs.orgacs.orgdioxol-5-ylchloromethyl}-3,3-dichlorodihydrofuran-2(3H)-one intermediate in good yield. manchester.ac.uk This trichlorinated lactone is a versatile intermediate that can undergo further functionalization, including regiospecific substitution at the benzylic position and dehalogenation, to build the necessary functionality for subsequent steps toward the complete this compound structure. manchester.ac.uk While this particular synthesis was not completed, the successful application of the ATRC reaction demonstrates its utility in efficiently creating the substituted γ-butyrolactone core of the molecule. manchester.ac.uk

Table 2: Application of ATRC in a Synthetic Approach to this compound

| Precursor | Reaction | Key Intermediate | Significance |

|---|

Strategies for Biaryl Moiety Construction

The construction of the sterically hindered and axially chiral biaryl moiety is a central challenge in this compound synthesis. The Suzuki-Miyaura cross-coupling reaction is a prominent and effective method for this purpose. acs.org In the synthesis of this compound analogues, this palladium-mediated coupling is used to link two aromatic rings, for example, by coupling a halogenated derivative of a γ-butyrolactone with an appropriate boronic acid derived from 3,4,5-trimethoxybenzaldehyde. manchester.ac.uk

To achieve high stereoselectivity, asymmetric synthesis strategies have been developed. For instance, in the synthesis of structural hybrids of allocolchicine (B1217306) and this compound, an atropo-diastereoselective biaryl Suzuki coupling was employed. nih.gov This method uses a chiral center already present in one of the coupling partners to control the axial chirality of the newly formed biaryl bond. The choice of phosphine (B1218219) ligand, such as DavePhos or S-Phos, was found to be critical for achieving high yields and diastereoselectivities in this key coupling step. nih.gov These advanced coupling strategies are crucial for the efficient and stereocontrolled synthesis of the defining biaryl core of this compound and related compounds. nih.govmanchester.ac.ukresearchgate.net

Challenges and Future Directions in this compound Synthesis Research

Despite significant progress, the total synthesis of this compound remains a formidable challenge. A primary difficulty lies in the construction of the eight-membered ring. manchester.ac.uk One key strategic approach involves an oxidative phenolic coupling to form the biaryl bond and simultaneously close the medium-sized ring. However, research has shown that the substrates designed for this transformation can undergo an undesired competing reaction. manchester.ac.uk When oxidants with Lewis acid character are used, the molecule preferentially undergoes an intramolecular Friedel-Crafts alkylation, leading to the formation of a thermodynamically more stable six-membered ring (a tetrahydronaphthofuranone system) instead of the desired eight-membered this compound core. manchester.ac.uk

Future research in this compound synthesis will likely focus on several key areas:

Overcoming Ring-Size Selectivity: A major goal is the development of novel reagents and conditions for oxidative coupling that can favor the kinetically controlled formation of the eight-membered ring over the thermodynamically favored six-membered ring. This may involve exploring different catalytic systems or protecting group strategies to disfavor the Friedel-Crafts pathway.

Exploring New Cyclization Strategies: The application of modern synthetic methods, such as the redox-neutral photocatalysis used in the synthesis of other complex lignans, could offer new pathways for the key cyclization steps. nih.gov These methods generate radical intermediates under mild conditions that might enable cyclization pathways not accessible through traditional methods. nih.govspringernature.com

Improving Stereocontrol: Continued refinement of asymmetric methods for establishing both the axial chirality of the biaryl bond and the stereocenters on the butyrolactone ring is essential for producing enantiomerically pure this compound.

Addressing these challenges will not only make the synthesis of this compound more efficient but also open up new avenues for creating a wider range of structurally diverse analogues for biological evaluation.

Molecular Mechanism of Action

Interaction with the Tubulin-Microtubule System

Steganacin's primary molecular target is tubulin, the dimeric protein subunit that polymerizes to form microtubules. nih.govresearchgate.net By directly engaging with tubulin, this compound fundamentally alters the dynamic nature of the microtubule network.

Research has demonstrated that this compound is a potent inhibitor of tubulin polymerization. nih.govaacrjournals.org In in vitro assays using isolated brain tubulin, this compound effectively prevents the assembly of tubulin dimers into microtubules. aacrjournals.org This inhibitory action is dose-dependent, with studies reporting significant inhibition of microtubule assembly at micromolar concentrations. nih.govsci-hub.se For instance, (±)-steganacin has been shown to have an I50 value (the concentration causing 50% inhibition) of 3.5 µM for microtubule assembly. nih.govsci-hub.se Furthermore, this compound can also induce a slow depolymerization of microtubules that have already been formed. nih.govaacrjournals.org This dual action of preventing new microtubule formation and destabilizing existing ones underscores its efficacy as a microtubule-destabilizing agent. researchgate.net

The biological consequence of this inhibition was observed in early studies on sea urchin eggs, where this compound at a concentration of 3 x 10⁻⁷ M completely blocked cell cleavage by preventing the formation of the mitotic apparatus. nih.govaacrjournals.orgaacrjournals.org

Inhibitory Activity of this compound and Congeners on Microtubule Assembly

| Compound | I50 (µM) for Tubulin Polymerization Inhibition |

|---|---|

| (±)-Steganacin | 3.5 |

| (±)-Isopicrostegane | 5 |

| (-)-Podophyllotoxin | ~2-3 (comparative) |

| (±)-Isodeoxypodophyllotoxin | Comparable to (-)-Podophyllotoxin |

Data sourced from studies on synthetic analogues of this compound. nih.govsci-hub.se

The mechanism by which this compound inhibits tubulin polymerization involves its binding to a specific site on the tubulin dimer. nih.gov Extensive research, including competitive binding assays, has established that this compound binds to the colchicine (B1669291) site on β-tubulin. nih.govaacrjournals.orgnih.gov Colchicine is a well-known microtubule-destabilizing agent, and its binding site is a key target for many antimitotic drugs. mdpi.comresearchgate.net

This compound competitively inhibits the binding of radiolabeled colchicine to tubulin, indicating that they share a common or overlapping binding domain. nih.govaacrjournals.orgaacrjournals.org This interaction is believed to be rapid. nih.gov Structural analysis suggests that the trimethoxybenzene ring present in the this compound molecule is a crucial determinant for this binding, as this moiety is also found in other compounds that interact with the colchicine site, such as colchicine itself and podophyllotoxin (B1678966). nih.govaacrjournals.orgaacrjournals.org By occupying this site, this compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule, thereby halting polymerization. researchgate.net

Cellular Effects Related to Microtubule Disruption

The inhibition of tubulin polymerization and the resulting destabilization of the microtubule network have profound consequences for cellular processes, particularly those related to cell division. researchgate.net

Microtubules are not static structures; they exist in a state of continuous "dynamic instability," characterized by phases of polymerization (growth) and depolymerization (shrinkage). nih.govyoutube.com This dynamic behavior is essential for their cellular functions, especially during mitosis. researchgate.netnih.gov By inhibiting tubulin polymerization, this compound suppresses these crucial dynamics. nih.gov This suppression, even at low concentrations that may not significantly alter the total microtubule mass, is a key mechanism of action for antimitotic agents that interfere with the mitotic spindle's function. researchgate.netnih.gov

The most critical role of microtubule dynamics is during mitosis, where they form the mitotic spindle. youtube.com This complex apparatus is responsible for the precise alignment and segregation of chromosomes. nih.gov By disrupting microtubule assembly, this compound prevents the formation of a functional bipolar mitotic spindle. nih.govaacrjournals.org

This failure to form a proper spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent errors in chromosome segregation. nih.gov Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle. mdpi.comnih.govresearchgate.net This G2/M arrest is a hallmark of agents that target microtubule stability and is a direct outcome of the cell's inability to proceed through mitosis with a defective spindle. researchgate.netnih.govmdpi.com

The ultimate purpose of the mitotic spindle is to ensure the faithful segregation of sister chromatids into two new daughter cells. nih.govmdpi.com The disruption of spindle formation by this compound directly impairs this process. Without a functional spindle, chromosomes cannot be properly aligned at the metaphase plate or pulled to opposite poles of the cell. youtube.com This leads to a complete failure of chromosomal segregation. biorxiv.org The mitotic arrest induced by this compound ultimately blocks the process of cell division, or cytokinesis, effectively halting the proliferation of the cell. nih.govaacrjournals.org

Summary of this compound's Mechanism of Action

| Molecular/Cellular Event | Description |

|---|---|

| Inhibition of Tubulin Polymerization | Prevents the assembly of tubulin dimers into microtubules. nih.govaacrjournals.org |

| Binding to Colchicine Site | Competitively binds to the colchicine-binding site on β-tubulin. nih.govaacrjournals.org |

| Disruption of Microtubule Dynamics | Suppresses the normal growth and shrinkage cycles of microtubules. researchgate.netnih.gov |

| Mitotic Spindle Disruption | Prevents the formation of a functional mitotic spindle. nih.govaacrjournals.org |

| Cell Cycle Arrest | Causes cells to accumulate in the G2/M phase of the cell cycle. researchgate.net |

| Inhibition of Cell Division | Blocks chromosomal segregation, leading to a halt in cytokinesis. nih.govaacrjournals.org |

Comparative Analysis with Other Microtubule-Targeting Agents

This compound is a potent antimitotic agent that exerts its effects by interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. nih.govaacrjournals.orgaacrjournals.org Its mechanism of action places it within a class of compounds known as microtubule-targeting agents (MTAs). nih.gov

Microtubule-targeting agents are broadly categorized into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents. nih.govresearchgate.net this compound falls into the latter category. nih.govaacrjournals.org Unlike stabilizing agents such as paclitaxel, which promote the polymerization of tubulin and prevent microtubule disassembly, this compound actively inhibits the formation of microtubules. nih.govnih.gov

Research findings indicate that this compound inhibits the polymerization of tubulin in vitro. nih.govaacrjournals.org Furthermore, it has been observed to induce a slow depolymerization of already formed microtubules. nih.govaacrjournals.orgaacrjournals.org This destabilizing activity disrupts the dynamic equilibrium of the microtubule network, which is crucial for cellular processes, most notably the formation of the mitotic spindle during cell division. nih.govnih.gov By preventing the formation of this critical apparatus, this compound effectively halts cell division, leading to mitotic arrest. nih.govaacrjournals.orgaacrjournals.org

This compound shares its primary molecular target, the protein tubulin, with several other natural products, including podophyllotoxin, combretastatin (B1194345) A-4, and colchicine. nih.gov All four compounds are microtubule-destabilizing agents that function by binding to the colchicine binding site on the β-tubulin subunit. nih.govnih.govnih.gov This binding prevents the tubulin heterodimers from adopting the straight conformation necessary for incorporation into microtubules, thereby inhibiting their assembly. nih.govmdpi.com

Despite sharing a binding site, there are nuances in their interactions and effects. This compound, much like podophyllotoxin, acts as a competitive inhibitor of colchicine binding. nih.govaacrjournals.orgaacrjournals.org This competitive relationship suggests a significant overlap in their interaction domains within the colchicine binding pocket. nih.gov A key structural feature common to this compound, podophyllotoxin, and colchicine is a trimethoxybenzene ring, which is believed to be a critical determinant for their binding to this site. nih.govaacrjournals.orgaacrjournals.org

The binding of these inhibitors to the β-tubulin subunit, located at the interface with the α-tubulin subunit, induces a conformational change that results in a curved tubulin dimer. nih.govmdpi.comacs.org This curvature prevents the proper longitudinal association of tubulin dimers required for protofilament formation and subsequent microtubule elongation. mdpi.com While the end result—microtubule destabilization and mitotic arrest—is the same, the specific kinetics and binding affinities can vary among these compounds. nih.govnih.gov Combretastatin A-4 is another potent inhibitor that binds to the colchicine site and is particularly noted for its vascular-disrupting effects, which stem from its impact on the tubulin cytoskeleton in endothelial cells. nih.govtaylorandfrancis.com

| Compound | Primary Mechanism | Binding Site on Tubulin | Key Structural Feature for Binding | Effect on Tubulin |

|---|---|---|---|---|

| This compound | Microtubule Destabilization | Colchicine Site | Trimethoxybenzene ring | Inhibits polymerization, causes slow depolymerization |

| Podophyllotoxin | Microtubule Destabilization | Colchicine Site | Trimethoxybenzene ring | Inhibits polymerization, competitive with colchicine |

| Combretastatin A-4 | Microtubule Destabilization | Colchicine Site | Trimethoxyphenyl ring | Inhibits polymerization, potent vascular disruption |

| Colchicine | Microtubule Destabilization | Colchicine Site | Trimethoxybenzene ring | Inhibits polymerization by inducing tubulin curvature |

Pharmacological Targets at the Molecular Level

The principal pharmacological target of this compound at the molecular level is the tubulin protein, the dimeric building block of microtubules. nih.govnih.gov Specifically, this compound interacts with the colchicine binding site on β-tubulin. nih.govaacrjournals.org This interaction is non-covalent and disrupts the normal process of microtubule assembly and disassembly, a phenomenon known as dynamic instability, which is vital for mitotic spindle formation. nih.govresearchgate.net

By binding to tubulin, this compound effectively sequesters the tubulin dimers, preventing them from adding to the growing ends of microtubules. nih.govaacrjournals.org This leads to a net depolymerization of the microtubule network. The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. mdpi.com This checkpoint prevents the cell from progressing from metaphase to anaphase until all chromosomes are correctly attached to the spindle. nih.gov Prolonged activation of this checkpoint due to the action of this compound ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov Therefore, while the direct molecular target is tubulin, the ultimate pharmacological effect is the induction of apoptosis in proliferating cells.

| Molecular Target | Binding Location | Immediate Molecular Effect | Cellular Consequence | Ultimate Pharmacological Outcome |

|---|---|---|---|---|

| αβ-Tubulin heterodimer | Colchicine binding site on β-tubulin | Inhibition of tubulin polymerization | Disruption of mitotic spindle formation | Mitotic Arrest |

| Activation of the spindle assembly checkpoint | Induction of Apoptosis |

Structure Activity Relationship Sar Studies of Steganacin

Influence of Stereochemistry on Biological Activity

The stereochemistry of the steganacin molecule is a critical determinant of its biological activity. The presence of multiple chiral centers and the phenomenon of atropisomerism, arising from restricted rotation around the biaryl bond, give rise to a number of possible stereoisomers, each with potentially different biological profiles.

The relative configuration of the substituents on the cyclooctadiene ring also profoundly impacts activity. For instance, the orientation of the lactone ring relative to the biaryl axis is crucial. Isomers with a trans-lactone configuration, as seen in the natural this compound, generally exhibit greater potency than their cis-lactone counterparts.

Furthermore, the stereochemistry at the benzylic positions of the cyclooctadiene ring influences the conformation of the eight-membered ring and, consequently, the presentation of the pharmacophoric elements to the tubulin protein. Alterations in the stereochemistry at these positions can lead to a significant loss of activity, underscoring the precise structural and conformational requirements for effective tubulin inhibition.

Key Structural Moieties for Activity

Specific functional groups and structural motifs within the this compound molecule are indispensable for its biological activity. SAR studies have identified the 3,4,5-trimethoxy aryl unit and the methylenedioxy moiety as critical pharmacophores.

Analysis of this compound Congeners and Analogues

A wide array of this compound congeners and synthetic analogues have been prepared and evaluated to further probe the SAR of this class of compounds. These studies have provided valuable insights into the structural requirements for cytotoxicity and tubulin polymerization inhibition. nih.govresearchgate.net

For example, modifications at the C-5 position of the lactone ring have shown that an acetoxy group, as found in this compound, enhances activity compared to a hydroxyl group (steganol) or a keto group (steganone). sci-hub.se Epimerization of the C-5 acetoxy group results in a complete loss of activity, highlighting the stereochemical sensitivity of this position. sci-hub.se

The following table summarizes the biological activity of selected this compound congeners and analogues.

| Compound | Modification | Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) |

| (-)-Steganacin (B2667226) | Natural Product | 0.50 (MDA-MB-468) | 3.5 |

| (±)-Isopicrostegane | Stereoisomer | - | 5.0 |

| (-)-Isodeoxypodophyllotoxin | Analogue | - | Inactive |

| (±)-Steganacin | Racemic Mixture | - | 3.5 |

| Steganone | C-5 Keto | - | - |

| Steganol | C-5 Hydroxyl | - | - |

Data sourced from multiple studies and cell lines may vary. nih.govnih.gov

These SAR studies have been instrumental in guiding the design and synthesis of novel this compound analogues with potentially improved therapeutic profiles, including enhanced potency, better selectivity, and reduced toxicity.

Modifications to the Lactone Moiety

To address these stability issues, targeted modifications have been explored. In one significant study, the lactone ring was replaced with a 1,5-disubstituted 1,2,3-triazole ring. nih.gov This bioisosteric replacement was achieved using a ruthenium-catalyzed [3+2] azide-alkyne cycloaddition, often referred to as a "click-chemistry" reaction. The resulting triazole-containing analogues were synthesized to create more metabolically stable compounds with fewer stereogenic centers. nih.govresearchgate.net

Evaluation of these novel analogues revealed that they retained the ability to inhibit tubulin polymerization and demonstrated cytotoxicity. nih.gov However, their potency was observed to be lower than that of the parent compound and the related natural product, podophyllotoxin (B1678966). nih.gov These findings suggest that while the lactone itself is not indispensable for the mechanism of action, its specific structure and orientation contribute significantly to the high potency of this compound. The triazole analogues represent a valuable platform for developing more stable compounds, though further optimization is necessary to match the activity of the natural lactone. nih.gov

Impact of Various Substituents on Tubulin Inhibition and Cytotoxicity

The cytotoxic and tubulin-inhibiting properties of this compound are highly sensitive to its stereochemistry and the nature of the substituents on its dibenzocyclooctadiene core. nih.govacs.org Structure-activity relationship (SAR) studies have emphasized that the specific spatial arrangement of the molecule, including the chirality around the biaryl pivotal bond, the conformation of the eight-membered ring, and the stereochemistry of the lactone moiety, are all critical for potent biological activity. acs.orgresearchgate.net

The trimethoxybenzene ring is a key pharmacophore, playing a crucial role in the interaction with tubulin. nih.gov It is believed to bind to the same site as colchicine (B1669291), specifically interacting with the portion of the binding site that recognizes the trimethoxybenzene ring of colchicine. nih.gov Any alteration to these methoxy (B1213986) groups can significantly impact binding affinity and, consequently, the compound's inhibitory effect.

Studies on a series of synthetic analogues have provided quantitative insights into these structural requirements. nih.gov For instance, the activity of this compound is closely compared to its isomers and related structures. The stereochemical configuration is paramount; for example, (-)-isodeoxypodophyllotoxin is completely inactive, whereas its racemic form shows inhibitory activity comparable to that of (-)-podophyllotoxin. nih.gov This highlights the strict stereospecific demands of the tubulin binding site.

The data below compares the tubulin polymerization inhibition activity of this compound with one of its synthetic analogues, isopicrostegane, which differs in the stereochemistry of the lactone ring junction.

| Compound | Tubulin Polymerization Inhibition (IC50) |

|---|---|

| (+/-)-Steganacin | 3.5 µM |

| (+/-)-Isopicrostegane | 5 µM |

Data sourced from Zavala F, et al. (1980). nih.gov

As the table illustrates, (+/-)-isopicrostegane shows potent activity, nearly as active as (+/-)-steganacin itself, indicating that while stereochemistry is critical, certain variations can be tolerated to some extent without a complete loss of function. nih.gov Further studies have shown that naturally occurring (-)-steganacin exhibits potent antiproliferative activity against cancer cell lines, with an IC50 value of 0.50 μM against MDA-MB-468 breast cancer cells. acs.org The collective findings from various SAR studies confirm that the unique three-dimensional structure of this compound, dictated by its stereocenters and substituent patterns, is finely tuned for its potent interaction with tubulin, leading to its significant cytotoxic effects. nih.govacs.org

Biological Activities and Preclinical Investigations in Vitro and Cellular Models

Cytotoxic Activity in Cellular Systems

Steganacin has shown marked cytotoxic effects across a range of human cancer cell lines, fundamentally linked to its ability to disrupt microtubule dynamics, a critical process for cell division.

Inhibition of Cancer Cell Line Proliferation

This compound exhibits potent inhibitory activity against the proliferation of several human cancer cell lines. Early studies identified its significant in vitro activity against cells derived from a human carcinoma of the nasopharynx (KB cells). The cytotoxic potency of this compound and its analogs has been evaluated in various cancer cell lines, revealing a structure-dependent activity.

Notably, this compound has demonstrated inhibitory effects against HeLa cells, a human cervical cancer cell line. Its mechanism of action in these cells is attributed to the disruption of microtubule assembly. While specific IC50 values for a broad range of cell lines are not consistently reported in publicly available literature, its activity profile suggests a potent cytotoxic agent against various cancer types. Further research is needed to establish a comprehensive panel of IC50 values for cell lines such as the triple-negative breast cancer cell line MDA-MB-231, the pancreatic cancer cell line PANC-1, and the colon cancer cell line HT-29 to fully characterize its spectrum of activity.

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| KB | Nasopharyngeal Carcinoma | Significant cytotoxic activity |

| HeLa | Cervical Cancer | Inhibition of cell growth |

| MDA-MB-231 | Breast Cancer | Data not available |

| PANC-1 | Pancreatic Cancer | Data not available |

| HT-29 | Colon Cancer | Data not available |

Effects on Cell Proliferation and Cell Death Induction

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of events that ultimately halt cell proliferation and induce cell death.

By binding to tubulin, this compound prevents the formation of the mitotic spindle, a crucial structure for the segregation of chromosomes during cell division. This interference causes cells to arrest in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death. This mechanism is similar to that of other well-known microtubule-targeting agents like colchicine (B1669291) and podophyllotoxin (B1678966). This compound competitively inhibits the binding of colchicine to tubulin, suggesting that it interacts with the colchicine-binding site on the tubulin molecule. This interaction likely involves its trimethoxybenzene ring.

Specific Biological Responses in Model Organisms

The biological effects of this compound have also been investigated in non-mammalian and murine models, providing further insight into its mechanism of action and in vivo potential.

Inhibition of Cilia Regeneration in Tetrahymena

This compound has been shown to inhibit the regeneration of cilia in the protozoan Tetrahymena. Cilia are microtubule-based organelles, and their regeneration is dependent on the assembly of tubulin. The inhibitory effect of this compound on this process further supports its role as a potent inhibitor of microtubule polymerization.

Activity in Murine Leukemia Models (P-388)

Investigations of Resistance Mechanisms in Cellular Models

The development of drug resistance is a major challenge in cancer chemotherapy. While there is a wealth of information on general mechanisms of cancer drug resistance, including alterations in drug targets, increased drug efflux, and activation of survival pathways, specific studies on resistance mechanisms to this compound are limited in the public domain. Understanding how cancer cells might develop resistance to this compound is crucial for its potential clinical development. Future research should focus on identifying any specific transporters involved in its efflux or potential mutations in tubulin that could confer resistance to this compound.

Synthesis and Biological Evaluation of Steganacin Analogues and Derivatives

Design Principles for Steganacin Analogues

The design of this compound analogues is primarily guided by structure-activity relationship (SAR) studies, which aim to identify the key molecular features essential for its cytotoxic and antitubulin activities. The core structure of this compound, a dibenzocyclooctadiene lignan (B3055560) lactone, presents several regions that have been targeted for modification.

Key design principles have emerged from the evaluation of numerous synthetic and semi-synthetic analogues:

The Dibenzocyclooctadiene Core: The rigid, bridged biphenyl (B1667301) system is crucial for orienting the substituent groups in a specific three-dimensional arrangement necessary for binding to tubulin.

The Lactone Ring: While initially considered essential, studies have shown that the lactone moiety can be replaced with other heterocyclic systems without a complete loss of activity. However, modifications to this ring can significantly impact potency. For instance, replacement of the lactone with a 1,5-disubstituted 1,2,3-triazole has been explored. nih.govresearchgate.net The stereochemistry at the carbon adjacent to the carbonyl group (C2) is critical, as epimerization at this position leads to a significant decrease in potency. researchgate.net

The Trimethoxybenzene Ring: This moiety is believed to interact with the colchicine-binding site on tubulin, mimicking the trimethoxyphenyl group of colchicine (B1669291). nih.gov The number and position of methoxy (B1213986) groups on this aromatic ring are important for activity.

Stereochemistry: The absolute configuration of the stereogenic centers is a critical determinant of biological activity. Studies on optically pure and racemic congeners have clarified the stereochemical requirements for cytotoxicity. nih.gov

A study of 23 synthetic analogues of this compound helped to further elucidate the structure-antitubulin activity relationship. nih.gov The findings from this and other studies have been instrumental in guiding the rational design of new derivatives with potentially improved therapeutic profiles.

Development of Aza-Analogues

A significant focus in the development of this compound analogues has been the synthesis of aza-analogues, where one or more carbon atoms in the core structure are replaced by nitrogen. This approach aims to introduce novel chemical properties, such as altered polarity and hydrogen bonding capabilities, which could lead to improved biological activity and pharmacokinetic profiles.

A notable strategy in this area has been the incorporation of a 1,2,3-triazole ring system. nih.gov Microwave-assisted synthesis has proven to be a highly efficient method for preparing these hitherto unknown aza-analogues of (-)-Steganacin (B2667226). nih.govacs.org This synthetic route often involves a Suzuki reaction and a 1,3-dipolar cycloaddition to construct the strained medium-sized ring system. nih.gov The resulting 7-aza analogues of (-)-steganacin and (-)-steganone containing a 1,2,3-triazole ring have been synthesized and evaluated. nih.gov

The development of azaflavanone derivatives has also been explored as a newer approach in the synthesis of biologically active aza-analogues. scialert.net These synthetic efforts have expanded the chemical space around the this compound scaffold and provided valuable insights into the SAR of this class of compounds.

Synthesis and Evaluation of Heterocyclic this compound Analogues

Beyond aza-analogues, research has extended to the synthesis and evaluation of a broader range of heterocyclic this compound analogues. A key target for modification has been the lactone ring, which is a potential site for metabolic degradation. nih.gov

One successful approach has been the replacement of the lactone moiety with a 1,5-disubstituted 1,2,3-triazole via ruthenium-catalyzed [3+2] azide-alkyne cycloaddition, a "click chemistry" reaction. nih.gov This modification resulted in compounds that retained antitubulin activity and exhibited cytotoxicity, albeit to a lesser degree than podophyllotoxin (B1678966). nih.gov These triazole-containing analogues offer a promising platform for generating metabolically stable compounds with fewer stereogenic centers. nih.gov

The rationale for exploring such heterocyclic modifications is to create bioisosteres of the lactone ring that can maintain or improve the interaction with the biological target while offering advantages in terms of chemical stability and synthetic accessibility. The exploration of various heterocyclic replacements continues to be an active area of research in the quest for novel and more effective this compound-based anticancer agents.

Conformational and Stereochemical Analysis of Analogues and their Biological Implications

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure, encompassing both their conformation and stereochemistry. The specific spatial arrangement of the various functional groups is critical for effective binding to the colchicine site on tubulin.

Studies have unequivocally demonstrated that the absolute configuration of the chiral centers in the this compound molecule is paramount for its cytotoxic activity. nih.gov Comparative studies of optically pure and racemic congeners have revealed strict stereochemical requirements for the dibenzocyclooctadiene lignan lactones to exert their biological effects. nih.gov

The conformation of the dibenzocyclooctadiene ring system dictates the relative orientation of the two aromatic rings and the lactone moiety. This conformation is crucial for fitting into the binding pocket on tubulin. Even subtle changes in the conformation can lead to a significant loss of activity. For instance, the activity of (+/-)-isopicrostegane was found to be comparable to that of (+/-)-steganacin, highlighting that certain conformational isomers retain high potency. nih.gov

The analysis of bioactive conformations, often aided by molecular modeling, provides a deeper understanding of the pharmacophore and guides the design of new analogues with optimized geometries for enhanced biological activity.

Computational Approaches in Analog Design

Computational chemistry has become an indispensable tool in the design and development of this compound analogues. A variety of computational techniques are employed to rationalize SAR, predict the activity of novel compounds, and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comfrontiersin.orgresearchgate.net By analyzing a dataset of this compound analogues with known activities, QSAR models can identify the key physicochemical properties and structural features that contribute to potency. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Molecular Docking: Molecular docking simulations are used to predict the binding mode and affinity of a ligand (in this case, a this compound analogue) to its biological target (tubulin). biointerfaceresearch.comnih.govresearchgate.netmdpi.com These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies have been instrumental in understanding how this compound and its analogues occupy the colchicine-binding site and have helped in the design of new derivatives with improved binding characteristics. nih.gov

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. semanticscholar.org A pharmacophore model for this compound analogues can be generated based on the structures of known active compounds. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired pharmacophoric features.

These computational approaches, often used in an integrated manner, significantly accelerate the drug discovery process by enabling a more rational and targeted design of novel this compound analogues with enhanced therapeutic potential.

Analytical and Characterization Methodologies in Steganacin Research

Spectroscopic Characterization of Steganacin and its Derivatives (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental in the characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule researchgate.netbeilstein-journals.org. For instance, ¹H NMR spectra of this compound and its analogues show characteristic signals for aromatic protons and methoxyl groups, which are crucial for confirming the presence and position of these substituents google.com. High-resolution NMR studies, such as those at 400 MHz and 500 MHz (COSY experiments), have been used for the complete elucidation of asymmetric centers in related compounds like (-)-steganol nih.gov.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives, particularly the characteristic stretching frequencies of carbonyl groups (e.g., lactone and acetate) and hydroxyl groups google.combeilstein-journals.orgd-nb.info. For example, IR spectra of this compound show absorption bands around 1767-1770 cm⁻¹ and 1729-1730 cm⁻¹, corresponding to carbonyl stretching vibrations google.com.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification and confirmation of their elemental composition google.comnih.gov. Techniques like GC-MS and LC-MS are utilized for this purpose nih.govresearchgate.netscirp.org. Mass spectra of this compound show characteristic m/e values that correspond to the molecular ion and specific fragments resulting from its structure google.com.

Here is a table summarizing some characteristic spectroscopic data for (±)-steganacin:

| Spectroscopy Technique | Observed Data (Example) | Functional Group/Information | Source |

| IR (CHCl₃) | 1770, 1730 cm⁻¹ | Carbonyl (lactone, acetate) | google.com |

| ¹H NMR (CDCl₃, 100 MHz) | δ 6.90 (s, 1H), 6.60 (s, 1H), 6.44 (s, 1H), 6.02 (s, 1H), 5.81 (d, J=7, 1H), 3.91 (s, 3H), 3.86 (s, 3H), 3.72 (s, 3H), 1.89 (s, 3H) | Aromatic protons, OCH₃, other protons | google.com |

| MS (m/e) | 456, 396, 366 | Molecular ion, fragmentation pattern | google.com |

Crystallographic Studies for Structure Confirmation

Crystallographic studies, particularly X-ray diffraction, are powerful techniques for unequivocally confirming the three-dimensional structure of this compound and its derivatives, including the absolute configuration of chiral centers nih.gov. X-ray single crystal structure analysis provides precise details about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the molecule's properties and biological interactions google.com. For instance, the X-ray structure of episteganol, a related lignan (B3055560), revealed the twisted arrangement of its phenyl rings google.com.

Chromatographic Techniques for Isolation and Analysis (e.g., LC-SPE-NMR)

LC-SPE-NMR is a hyphenated technique that combines the separation power of liquid chromatography (LC) with solid-phase extraction (SPE) for sample concentration and the structural elucidation capabilities of NMR spectroscopy researchgate.netscribd.comnih.gov. This integrated system is particularly valuable for the analysis of complex natural product extracts and for identifying compounds present in limited quantities researchgate.netnih.gov. LC-SPE-NMR allows for the online trapping of eluting compounds from the LC column onto SPE cartridges, followed by elution into an NMR spectrometer for structural characterization montana.edu. This technique has been applied in the phytochemical investigation of Steganotaenia araliacea, leading to the identification of various compounds, although surprisingly, previously reported cytotoxic dibenzocyclo-octadiene lactone lignans (B1203133) were not always the major constituents in some extracts analyzed by this method uantwerpen.be.

Here is a table illustrating a typical LC gradient used in the analysis of Steganotaenia araliacea extract, which could be coupled with SPE-NMR:

| Time (min) | Mobile Phase A (Water + 0.05% TFA) | Mobile Phase B (Methanol) | Flow Rate (mL/min) |

| 0 | 95% | 5% | 1 |

| 5 | 95% | 5% | 1 |

| 55 | 0% | 100% | 1 |

| 60 | 0% | 100% | 1 |

Note: This table represents a general LC gradient and specific conditions may vary depending on the separation goals. uantwerpen.be

In Vitro Assays for Biological Activity Evaluation

In vitro assays are widely used to evaluate the biological activities of this compound and its derivatives, particularly their antimitotic and cytotoxic properties researchgate.netnih.govrsc.org. These assays are conducted using cell lines or isolated biological components.

A key area of research involves assessing the effect of this compound on tubulin polymerization, a critical process in cell division researchgate.netijirset.com. This compound has been shown to inhibit the polymerization of tubulin in vitro and can cause the depolymerization of preformed microtubules researchgate.netijirset.com. This mechanism of action is similar to that of other antimitotic agents like colchicine (B1669291) and podophyllotoxin (B1678966), with which this compound competes for a binding site on tubulin researchgate.netijirset.com. In vitro tubulin polymerization assays are used to quantify this inhibitory effect acs.org.

Cytotoxicity assays, such as the sulforhodamine B (SRB) assay or MTT assay, are used to measure the effect of this compound and its analogues on the viability of cancer cell lines researchgate.netuantwerpen.be. These assays provide data on the potency of the compounds in inhibiting cancer cell growth. This compound has demonstrated cytotoxic activity against various human tumor cell lines uantwerpen.beresearchgate.net.

Other in vitro assays may include studies on the interaction of this compound with other drugs, such as docetaxel, to investigate potential synergistic effects on tubulin binding and antimitotic activity ijirset.com.

Here is a table summarizing some in vitro biological activities evaluated for this compound:

| Biological Activity | Assay Type | Key Finding (Example) | Source |

| Inhibition of Tubulin Polymerization | In vitro tubulin polymerization assay | Inhibits tubulin polymerization; causes depolymerization of microtubules | researchgate.netijirset.com |

| Cytotoxicity | Assays using cancer cell lines (e.g., SRB, MTT) | Cytotoxic against various human tumor cell lines | researchgate.netuantwerpen.beresearchgate.net |

| Inhibition of Colchicine Binding to Tubulin | Binding assays | Competitively inhibits colchicine binding | researchgate.netijirset.com |

Future Directions in Steganacin Academic Research

Exploration of Novel Synthetic Routes

Developing efficient and stereoselective synthetic routes to Steganacin and its analogues remains a significant area of academic research. Novel approaches in organic synthesis, including catalytic processes and the strategic use of multicomponent and domino reactions, are being explored to create complex molecular structures with high accuracy nano-ntp.com. For instance, asymmetric allylation catalyzed by chiral phosphoric acids has been employed to construct lignan (B3055560) scaffolds, including those related to the dibenzocyclooctadiene class to which this compound belongs researchgate.net. Oxidative coupling reactions are also being investigated as versatile methods for synthesizing a variety of lignans (B1203133), including intermediates relevant to this compound synthesis researchgate.netmdpi.com. Specific reactions like benzylic bromination followed by hydrolysis and acetylation have been reported for the synthesis of (−)-Steganacin mdpi.com. The use of molecular tethers in controlling axial chirality is another strategy being explored in the synthesis of atropisomeric biaryl compounds, which are relevant structural motifs in lignans ucc.ie. Research also involves the synthesis of heterocyclic frameworks, which could be incorporated into this compound analogues acs.org.

Advanced Molecular Target Identification and Validation

Identifying and validating the precise molecular targets of this compound is crucial for understanding its mechanism of action and developing targeted therapies. While it is known to interact with the colchicine (B1669291) binding site on tubulin, further research is needed to fully elucidate all its molecular interactions and downstream effects uantwerpen.be. Advanced techniques in target identification and validation are being employed in biomedical research to understand disease genetics and potential treatment targets wjbphs.com. These include genetic research methods like genome-wide association studies (GWAS), genomic sequencing, and functional genomics wjbphs.com. Transcriptomics and proteomics provide valuable data on gene and protein expression, aiding in the identification of targets in dysregulated biological processes wjbphs.com. Target validation approaches, such as genetic validation (e.g., gene knockout or RNA interference), pharmacological validation, and the use of animal models, are critical for confirming that identified targets play a significant role in disease progression wjbphs.com. The integration of multi-omics data and the use of high-throughput screening, including phenotypic and genetic screening, are becoming increasingly important for comprehensive target identification and validation wjbphs.comnih.govnuvisan.com. Technologies like CRISPR-based screening and proteomics are utilized for precise identification of drug targets nuvisan.com.

Development of Next-Generation this compound Analogues with Optimized Profiles

A significant portion of academic research focuses on synthesizing and evaluating this compound analogues to potentially improve their efficacy, reduce toxicity, or alter their pharmacokinetic properties nih.gov. This involves structural modifications to the this compound scaffold. For example, the replacement of the lactone moiety with a 1,5-disubstituted 1,2,3-triazole via ruthenium-catalyzed click chemistry has been explored in this compound and podophyllotoxin (B1678966) analogues dovepress.comgoogle.it. The synthesis of novel heterocyclic indole-trimethoxyphenyl conjugates, structurally related to the core of this compound and other antitubulin agents like combretastatin (B1194345) A4 and podophyllotoxin, is also an active area nih.gov. These studies aim to understand the structure-activity relationships and identify modifications that lead to improved biological activity, such as enhanced antiproliferative effects nih.govnih.gov. Research on combretastatin A4 analogues, which share the trimethoxybenzene moiety found in this compound and podophyllotoxin, provides insights into structural features essential for cytotoxic and tubulin inhibitory activity ekb.eg. Various modifications to the core structure and pendant groups are being investigated to develop analogues with optimized profiles ekb.eg.

Integration of Omics Technologies in this compound Research

The application of 'omics' technologies is increasingly integrated into this compound research to gain a more comprehensive understanding of its biological effects. 'Omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, enable large-scale analysis of biological molecules, providing insights into the structure, function, and dynamics of organisms nih.govhumanspecificresearch.org. These technologies can be used to study the impact of this compound on gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) within cells or tissues nih.govhumanspecificresearch.orguninet.edu. Integrating data from multiple 'omics' platforms can provide a holistic view of the cellular response to this compound, helping to uncover complex biological mechanisms and identify potential biomarkers or off-target effects humanspecificresearch.orguninet.edumdpi.com. This integrated approach, often coupled with bioinformatics analysis, facilitates a deeper understanding of how this compound interacts with biological systems at a molecular level, aiding in target identification, mechanism of action studies, and the evaluation of analogue profiles nuvisan.comuninet.edumdpi.com. Single-cell and spatial 'omics' technologies offer even finer resolution, allowing researchers to investigate the effects of this compound on individual cell populations and within specific tissue microenvironments humanspecificresearch.org.

常见问题

Q. How was the absolute configuration of natural (-)-steganacin determined experimentally?

The absolute configuration of (-)-steganacin was resolved via asymmetric total synthesis. Tomioka et al. (1984) employed X-ray crystallography on synthetic intermediates and final products to confirm stereochemistry. By comparing optical rotation and spectroscopic data (NMR, CD) of synthetic (-)-steganacin with the natural compound, they established its absolute configuration as (7R,8S,7'R,8'S) .

Q. What are the key physicochemical properties of steganacin critical for experimental design?

this compound’s physicochemical properties influence solubility, stability, and bioactivity assays. Key experimental values include:

| Property | Value |

|---|---|

| Boiling Point | 646.9°C at 760 mmHg |

| Density | 1.4 g/cm³ |

| Refractive Index | 1.615 |

| Flash Point | 279.4°C |

These properties guide solvent selection (e.g., high boiling point solvents for reactions) and storage conditions (e.g., desiccated environments due to hygroscopicity) .

Q. What synthetic strategies are used for this compound’s total synthesis?

The first asymmetric synthesis of (+)-steganacin involved stereoselective construction of the biphenyl ether core via Ullmann coupling and subsequent lactonization. Key steps included chiral auxiliary-mediated asymmetric induction and catalytic hydrogenation to set stereocenters .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved methodologically?

Discrepancies in bioactivity (e.g., IC₅₀ values in cytotoxicity assays) require:

- Systematic Review : Assess heterogeneity in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), and compound purity .

- Meta-Analysis : Apply random-effects models to quantify variability and identify confounding factors (e.g., solvent effects, incubation time) .

- Experimental Replication : Validate findings using standardized protocols (e.g., NIH Guidelines) and orthogonal assays (e.g., apoptosis vs. cell cycle analysis) .

Q. What methodological considerations are critical for studying this compound’s mechanism of action (MoA)?

- Dose-Response Design : Use log-scale concentrations (e.g., 0.1–100 µM) to capture EC₅₀ and Hill coefficients. Include positive controls (e.g., paclitaxel for microtubule disruption) .

- Statistical Power : Calculate sample size a priori (e.g., G*Power software) to detect ≥50% effect size with α=0.05 and β=0.2 .

- Orthogonal Assays : Combine biochemical (tubulin polymerization) and cellular (immunofluorescence) assays to confirm MoA .

Q. How should purity and structural integrity of synthesized this compound be validated?

- Chromatography : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Spectroscopy : ¹H/¹³C NMR (compare coupling constants and chemical shifts with literature), HRMS (Δ < 5 ppm) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to derive IC₅₀ and slope .

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., this compound vs. analogs) using Tukey’s HSD .

- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .

Methodological Resources

- Stereochemical Analysis : Tomioka et al. (1984) .

- Systematic Review Design : COSMOS-E Guidelines .

- Statistical Reporting : Clinical Chemistry Standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。